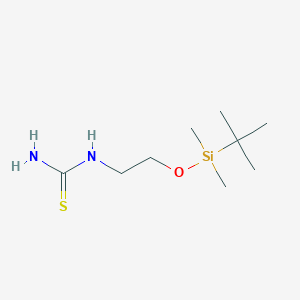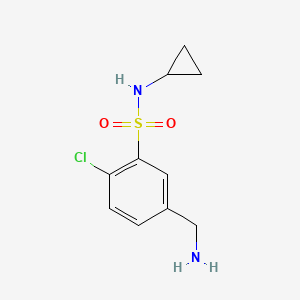
TERT-BUTYL (S)-(4-BROMO-1-(4-NITROPHENYL)-3-OXOBUTAN-2-YL)CARBAMATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL (S)-(4-BROMO-1-(4-NITROPHENYL)-3-OXOBUTAN-2-YL)CARBAMATE is a complex organic compound that features a tert-butyl group, a bromine atom, a nitrophenyl group, and a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (S)-(4-BROMO-1-(4-NITROPHENYL)-3-OXOBUTAN-2-YL)CARBAMATE typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL (S)-(4-BROMO-1-(4-NITROPHENYL)-3-OXOBUTAN-2-YL)CARBAMATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Reducing Agents: Such as hydrogen gas, palladium on carbon, or sodium borohydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while reduction reactions typically produce amine derivatives .
Applications De Recherche Scientifique
TERT-BUTYL (S)-(4-BROMO-1-(4-NITROPHENYL)-3-OXOBUTAN-2-YL)CARBAMATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the preparation of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of TERT-BUTYL (S)-(4-BROMO-1-(4-NITROPHENYL)-3-OXOBUTAN-2-YL)CARBAMATE involves its interaction with specific molecular targets. The bromine and nitrophenyl groups can participate in various binding interactions, while the carbamate moiety can undergo hydrolysis under certain conditions. These interactions and reactions can modulate the activity of biological pathways or chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-nitrobenzene: Shares the nitrophenyl and bromine groups but lacks the carbamate and tert-butyl moieties.
4-Bromo-1-butene: Contains the bromine atom but lacks the nitrophenyl and carbamate groups
Uniqueness
TERT-BUTYL (S)-(4-BROMO-1-(4-NITROPHENYL)-3-OXOBUTAN-2-YL)CARBAMATE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
293291-20-0 |
|---|---|
Formule moléculaire |
C15H19BrN2O5 |
Poids moléculaire |
387.23 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-4-bromo-1-(4-nitrophenyl)-3-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C15H19BrN2O5/c1-15(2,3)23-14(20)17-12(13(19)9-16)8-10-4-6-11(7-5-10)18(21)22/h4-7,12H,8-9H2,1-3H3,(H,17,20)/t12-/m0/s1 |
Clé InChI |
DTNHUDDLCVNQFM-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)CBr |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)CBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(3-methyl-5-phenyl-3H-[1,2,3]triazol-4-yl)-methanol](/img/structure/B8308008.png)


![2-(Benzo[d]oxazol-5-yl)propanoic acid](/img/structure/B8308027.png)
![2-bromo-6-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8308052.png)

